molecular formula C19H20N4O B11144116 (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11144116
M. Wt: 320.4 g/mol
InChI Key: UDAHKSVRIDKLFG-UHFFFAOYSA-N
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Description

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a benzimidazole core linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.

Next, the phenylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially interfering with their function. The phenylpiperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a chlorine substituent, which may alter its chemical and biological properties.

    2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring fused with a thiadiazole, showing different reactivity and applications.

Uniqueness

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific combination of benzimidazole and phenylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a piperazine ring, which is indicative of its potential interactions with various biological targets. The methanone functional group enhances its reactivity and binding affinity to specific receptors.

Property Value
Molecular FormulaC19H22N4O
Molecular Weight318.41 g/mol
LogP4.655
Polar Surface Area (PSA)64.7 Ų

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Effects : Piperazine derivatives are known for their ability to modulate serotonin receptors, suggesting potential use in treating mood disorders.
  • Anticancer Activity : Benzimidazole derivatives have been extensively studied for their cytotoxic effects on cancer cells. For instance, studies have shown that related compounds trigger apoptosis in K562 leukemia cells through caspase activation and modulation of P-glycoprotein activity .
  • Dopamine Receptor Ligands : The piperazine component may contribute to its activity as a dopamine D2 receptor ligand, which could have implications for treating neurological disorders .

Case Studies

  • Cytotoxicity in Leukemia Cells : In a study examining the effects of benzimidazole derivatives on K562S (sensitive) and K562R (resistant) cells, it was found that these compounds induced significant cytotoxicity and apoptosis. The MTT assay demonstrated reduced cell viability at increasing concentrations, with flow cytometry confirming caspase3/7 activation .
  • Receptor Binding Studies : Molecular docking studies have indicated that this compound exhibits strong binding affinity to various receptors, including those associated with serotonin and dopamine pathways. This suggests a multifaceted mechanism of action that may be beneficial for treating psychiatric conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Notable Features
1-(4-fluorophenyl)piperazineKnown for antidepressant effects
2-(4-(4-fluorophenyl)piperazin-1-YL)-1H-benzimidazoleExhibits similar receptor binding profiles
5-(4-methylpiperazinyl)-benzimidazoleDisplays antimicrobial activity

The combination of the benzimidazole moiety with the piperazine ring in this compound may enhance its ability to interact with multiple biological targets compared to these other compounds.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N4O/c1-14-20-17-8-7-15(13-18(17)21-14)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,21)

InChI Key

UDAHKSVRIDKLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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